

Introduction: The Strategic Utility of a Versatile Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl crotonate*

Cat. No.: B3029808

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In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, certain reagents distinguish themselves through a combination of versatile reactivity and strategic utility. **Tert-butyl crotonate**, a colorless liquid with a characteristic fruity odor, is one such molecule.[1] As an α,β -unsaturated ester, it possesses two key reactive sites: the ester carbonyl and the conjugated alkene. This dual-functionality, combined with the unique properties of the tert-butyl protecting group, makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and safe handling of **tert-butyl crotonate**, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. These data are critical for reaction setup, purification, and safety considerations.

Table 1: Physicochemical Properties of tert-Butyl Crotonate

Property	Value	Source(s)
CAS Number	79218-15-8	[1][2][3][4]
Molecular Formula	C ₈ H ₁₄ O ₂	[1][2][4][5]
Molecular Weight	142.20 g/mol	[3][4][5][6]
Appearance	Colorless liquid	[1][4]
Boiling Point	82 °C @ 97 mmHg	[1][2][4]
Density	0.89 g/cm ³	[1][2][4]
Refractive Index	n _{20/D} 1.425	[2][3][4][5]
Flash Point	23 °C (73.4 °F)	[1][3][4][5]
Solubility	Soluble in Chloroform, Methanol	[4]
Storage	Store at 2-8°C (Refrigerator)	[2][3][4][5]

Structural Identifiers

- IUPAC Name: tert-butyl (E)-but-2-enoate
- SMILES: C\C=C\C(=O)OC(C)(C)C [3][5]
- InChI Key: QHSPZGZEUDEIQM-AATRIKPKSA-N [3][5]

Spectroscopic Characterization: The Analytical Fingerprint

Spectroscopic analysis is non-negotiable for verifying the identity and purity of starting materials and products. The following data represent the expected spectral characteristics of **tert-butyl crotonate**.

Table 2: Predicted Spectroscopic Data for tert-Butyl Crotonate

Technique	Expected Peaks / Signals	Rationale
^1H NMR	$\delta \approx 6.9$ ppm (dq, 1H, CH=CHCH ₃) $\delta \approx 5.8$ ppm (dq, 1H, CH=CHCH ₃) $\delta \approx 1.9$ ppm (dd, 3H, CH=CHCH ₃) $\delta \approx 1.5$ ppm (s, 9H, C(CH ₃) ₃)	The vinyl protons show characteristic downfield shifts with coupling to each other and to the methyl group. The nine equivalent protons of the tert-butyl group appear as a sharp singlet.
^{13}C NMR	$\delta \approx 165$ ppm (C=O) $\delta \approx 145$ ppm (CH=CHCH ₃) $\delta \approx 122$ ppm (CH=CHCH ₃) $\delta \approx 80$ ppm (C(CH ₃) ₃) $\delta \approx 28$ ppm (C(CH ₃) ₃) $\delta \approx 18$ ppm (CH=CHCH ₃)	The carbonyl carbon is the most deshielded. The sp ² carbons of the alkene and the quaternary and primary carbons of the tert-butyl group are all distinct.
FT-IR (neat)	~ 1720 cm ⁻¹ (strong, sharp) ~ 1655 cm ⁻¹ (medium) ~ 1150 cm ⁻¹ (strong) ~ 970 cm ⁻¹ (strong)	C=O stretch of the α,β -unsaturated ester. C=C stretch of the conjugated alkene. C-O stretch of the ester. Out-of-plane bend for the trans alkene, a key diagnostic feature.
Mass Spec (EI)	$m/z = 142$ (M ⁺) $m/z = 85$ $m/z = 57$ (base peak)	Molecular ion. [M - C ₄ H ₉ O] ⁺ or [M - C ₄ H ₉] ⁺ , loss of the tert-butoxy or tert-butyl group. [C(CH ₃) ₃] ⁺ , the highly stable tert-butyl cation, is typically the most abundant fragment for tert-butyl esters.

Synthesis of tert-Butyl Crotonate: A Self-Validating Protocol

The choice of synthetic methodology is dictated by factors such as substrate availability, required purity, and scalability. While several routes exist, the acylation of a tert-butoxide

source with crotonyl chloride is a robust and high-yielding approach suitable for industrial production.[7]

Protocol: Synthesis via Lithium tert-Butoxide and Crotonyl Chloride

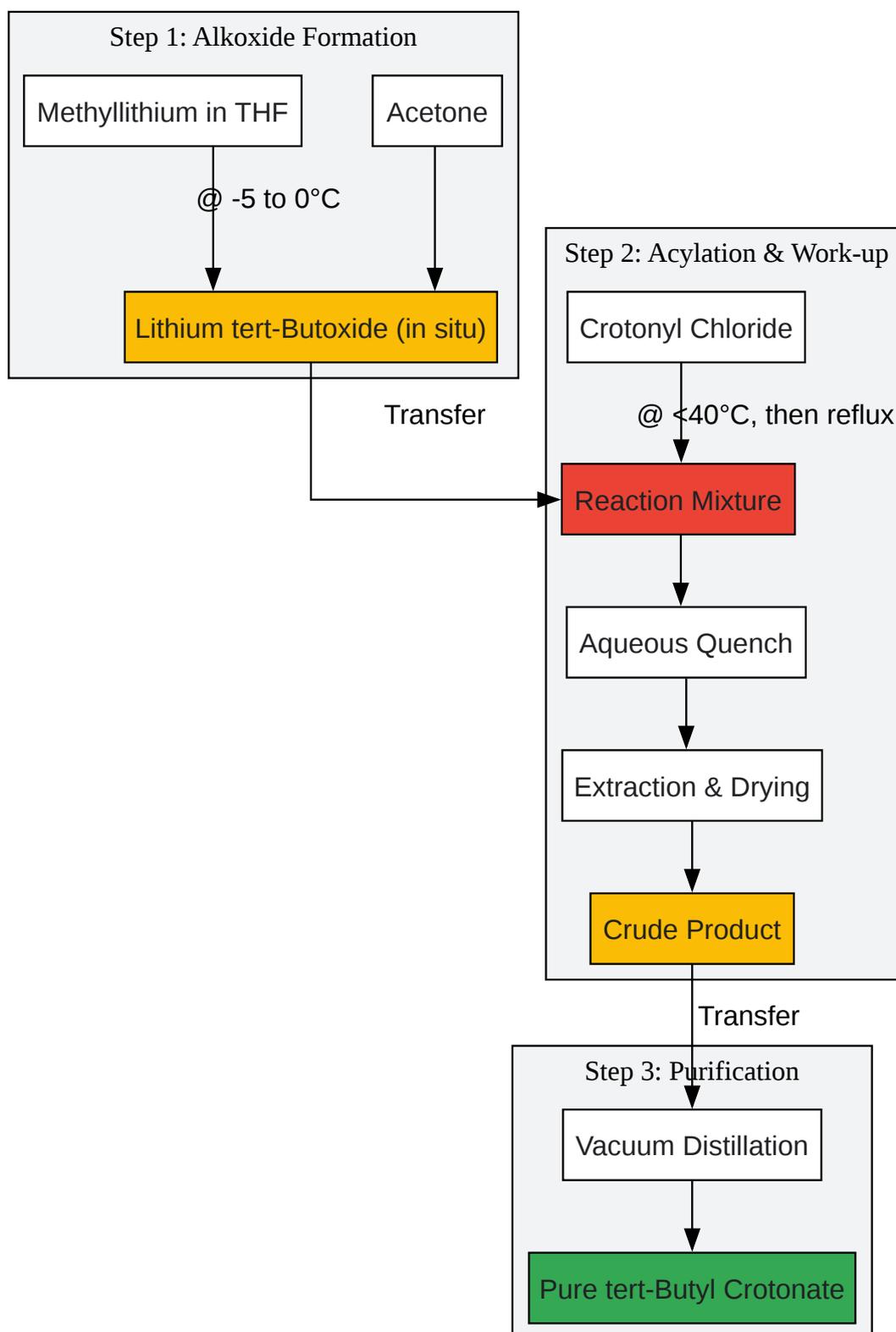
This method demonstrates excellent atom economy and operational simplicity, making it suitable for scale-up.[7] The causality behind this choice is the high reactivity of the acid chloride, which readily undergoes nucleophilic acyl substitution with the alkoxide, avoiding the equilibrium limitations of Fischer esterification with the sterically hindered tert-butanol.

Step-by-Step Methodology:

- **Alkoxide Formation:** In a nitrogen-purged reactor at -5°C to 0°C , add methyllithium to a solution of anhydrous tetrahydrofuran (THF).
- Slowly add acetone dropwise, ensuring the internal temperature does not exceed 0°C . This in-situ reaction generates lithium tert-butoxide.
- Allow the reaction to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
- **Acylation:** Cool the mixture and add crotonyl chloride dropwise, maintaining a reaction temperature below 40°C .
- After the addition is complete, heat the mixture to reflux and stir for 1 hour to drive the reaction to completion.
- **Work-up and Purification:** Cool the reaction vessel to 0°C and carefully quench the reaction by pouring it into ice-cold water containing sodium chloride.
- Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate.
- Extract the aqueous layer three times with diethyl ether or MTBE.

- Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Final Purification: Perform vacuum distillation to yield high-purity **tert-butyl crotonate**.

Diagram: Synthetic Workflow



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Caption: Workflow for the synthesis of **tert-butyl crotonate**.

Reactivity and Strategic Applications in Synthesis

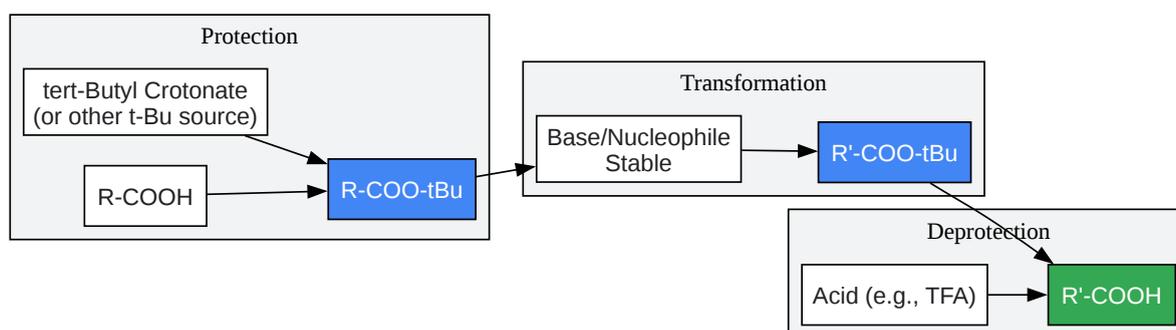
The synthetic utility of **tert-butyl crotonate** stems from two core features: its α,β -unsaturated system and the behavior of the tert-butyl ester as a robust protecting group.

The tert-Butyl Ester as a Carboxylic Acid Surrogate

In multi-step synthesis, protecting a carboxylic acid is often necessary to prevent its interference with reactions targeting other functional groups. The tert-butyl ester is an ideal choice for this role.

- **Expertise & Causality:** The steric bulk of the tert-butyl group provides exceptional stability. It is resistant to a wide range of nucleophilic and basic conditions (e.g., Grignard reagents, organolithiums, saponification with NaOH) that would readily cleave simpler methyl or ethyl esters. This inertness allows for selective transformations elsewhere in the molecule.[8]
- **Trustworthiness (Orthogonality):** Deprotection is reliably achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) or aqueous phosphoric acid), which proceed via a stable tertiary carbocation mechanism.[9] This provides an orthogonal deprotection strategy that leaves acid-sensitive groups like Boc-amines intact under different conditions, a cornerstone of reliable synthetic planning.

Diagram: Protecting Group Strategy



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Caption: Logic of the tert-butyl ester protecting group strategy.

Reactions at the α,β -Unsaturated System

The conjugated double bond is electron-deficient due to the electron-withdrawing nature of the ester carbonyl, making it susceptible to nucleophilic attack.

- **Michael (1,4-Conjugate) Addition:** This is a cornerstone reaction for **tert-butyl crotonate**. Soft nucleophiles, such as enolates, Gilman cuprates, and amines, will preferentially attack the β -carbon. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation and is widely used in the synthesis of pharmaceutical intermediates.[7] For instance, the conjugate addition of an amine is a key step toward synthesizing chiral β -amino esters.
- **Other Reactions:** The double bond can also undergo hydrogenation (to give tert-butyl butyrate), epoxidation, and dihydroxylation, further expanding its synthetic utility.

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling **tert-butyl crotonate** due to its flammability and potential for causing serious eye damage.

Table 3: Hazard and Safety Information

Category	Information	Source(s)
Signal Word	Danger	[3][5]
Pictograms	GHS02 (Flame), GHS05 (Corrosion)	[3][5]
Hazard Statements	H226: Flammable liquid and vapor.H318: Causes serious eye damage.	[3][5]
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3][5][10]
Storage Class	3: Flammable Liquids	[3][5]
PPE	Chemical safety goggles or face shield, nitrile gloves, flame-retardant lab coat.	[3][10]

Handling Guidance: Always work in a well-ventilated chemical fume hood. Ground and bond containers when transferring material to prevent static discharge.[10] Keep away from ignition sources. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

Conclusion

Tert-butyl crotonate is more than a simple ester; it is a strategic tool for the modern synthetic chemist. Its predictable reactivity as a Michael acceptor, coupled with the robust and selectively cleavable nature of the tert-butyl ester, provides a reliable platform for complex molecular

synthesis. For professionals in drug discovery and development, mastering the application of this reagent offers a distinct advantage in the efficient construction of novel chemical entities. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and safely leverage **tert-butyl crotonate** to achieve their synthetic goals.

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References

- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. 巴豆酸叔丁酯 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. TERT-BUTYL CROTONATE CAS#: 79218-15-8 [amp.chemicalbook.com]
- 5. 巴豆酸叔丁酯 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. CN102276462A - Synthesis method of tert butyl crotonate - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Strategic Utility of a Versatile Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029808#tert-butyl-crotonate-chemical-properties]

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